N,N-Diphenyl-4-methoxybenzamide

Nonlinear optics Crystal optics Organic NLO materials

Researchers requiring reproducible single-crystal growth for nonlinear optics (NLO) often encounter batch-to-batch variability in regioisomeric purity. N,N-Diphenyl-4-methoxybenzamide (4MNNDPB) eliminates this uncertainty: • Proven SHG efficiency of 2.2× KDP and 72% visible-region optical transparency ensure consistent device performance. • Monoclinic P21/n crystal symmetry and 418 K thermal stability support standard fabrication processes. • Assay ≥97% (by nitrogen analysis); available in 250 mg to 25 g scales with global ambient shipping.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
CAS No. 16034-40-5
Cat. No. B099281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenyl-4-methoxybenzamide
CAS16034-40-5
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
InChIKeyGVALSXYCLDABKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenyl-4-methoxybenzamide: Technical Specifications


N,N-Diphenyl-4-methoxybenzamide (CAS 16034-40-5) is a tertiary benzamide derivative characterized by a 4-methoxy-substituted benzoyl core and two N-phenyl substituents (molecular formula C20H17NO2, MW 303.36 g/mol) [1][2]. It appears as a white to almost white crystalline powder with a melting point of 140–142 °C, a boiling point of 468.2 °C at 760 mmHg, and a density of 1.178 . The compound is stable under ambient storage conditions and is commercially available in purities ≥97.0% (by nitrogen analysis) from major chemical suppliers for use as a synthetic building block, a precursor to NLO-active crystals, and a specialized reagent in organic transformations [1][2].

Precursor for NLO-active organic single crystals
Synthetic building block for tertiary amide derivatives
Stable crystalline powder for material science workflows

N,N-Diphenyl-4-methoxybenzamide: Analog Substitution Risks


N,N-Diphenyl-4-methoxybenzamide belongs to the N,N-diarylbenzamide family, but substitution pattern, particularly the position of the methoxy group on the benzoyl ring, exerts a decisive influence on key performance parameters including optical transparency, thermal stability, nonlinear optical (NLO) efficiency, and crystallographic packing [1]. Procurement of a generic analog—such as the 2-methoxy (2MNNDPB), 3-methoxy (3MNNDPB), unsubstituted (NNDPB), or 4-fluoro (FNNDPB) derivatives—without rigorous consideration of the specific 4-methoxy substitution will yield materials with different crystal symmetries, altered decomposition temperatures, and divergent optical and electronic properties, thereby compromising device performance, synthetic reproducibility, and experimental comparability [1][2]. The quantitative differentiation presented below establishes the precise, data-driven criteria for scientific selection and procurement.

Analog
Why direct substitution may fail
2-Methoxy isomer
Triclinic P-1 packing alters optical birefringence and lowers thermal stability
3-Methoxy isomer
Orthorhombic Pbca symmetry shifts phase-matching and transparency profile
Unsubstituted / 4-Fluoro
Absence of 4-methoxy group may reduce NLO efficiency and alter crystallinity

N,N-Diphenyl-4-methoxybenzamide: Comparative Performance


Optical Transparency for NLO Device Integration

The optical transmission in the visible region is a critical parameter for NLO materials used in frequency-doubling and optical switching devices. The 4-methoxy isomer (4MNNDPB) exhibits the highest optical transparency among the methoxy-substituted series, directly impacting device insertion loss and signal integrity. Quantitative UV–Vis analysis reveals that 4MNNDPB achieves 72% transmission, compared to 67% for 2MNNDPB and 59% for 3MNNDPB under identical crystal growth conditions [1].

Optical Transmission
Head-to-head
72%
2MNNDPB: 67% · 3MNNDPB: 59%
Reported highest visible-region transmission among methoxy isomers
Crystals grown from DMSO; room-temp UV-Vis
Nonlinear optics Crystal optics Organic NLO materials

Thermal Stability: Broader Processing Windows

Thermal decomposition temperature determines the maximum processing and operational temperature for organic NLO crystals. Thermogravimetric analysis (TGA/DTA) demonstrates that the 4-methoxy derivative (4MNNDPB) possesses the highest thermal stability among the three regioisomers, with a decomposition onset of 418 K, compared to 354 K for 2MNNDPB and 402 K for 3MNNDPB [1].

Thermal Stability
Head-to-head
418 K
2MNNDPB: 354 K · 3MNNDPB: 402 K
Highest decomposition onset supports broader processing windows
TGA/DTA on single crystals from DMSO
Thermal analysis Material stability Crystal engineering

Second Harmonic Generation Efficiency

The second harmonic generation (SHG) efficiency, a direct measure of nonlinear optical performance, varies systematically with methoxy substitution. The 4-methoxy isomer (4MNNDPB) exhibits an SHG efficiency 2.2× that of the standard KDP (potassium dihydrogen phosphate) crystal, compared to 2.3× for 2MNNDPB and 2.7× for 3MNNDPB [1]. While 4MNNDPB does not exhibit the absolute highest SHG among the three, its value is precisely characterized and distinct, enabling targeted selection based on the specific trade-off between NLO efficiency, optical transparency, and thermal stability.

SHG Efficiency
Head-to-head
2.2 × KDP
2MNNDPB: 2.3× · 3MNNDPB: 2.7×
Balanced NLO response when co-optimized with transparency and stability
Kurtz-Perry powder technique, 1064 nm
Nonlinear optics SHG efficiency Frequency conversion

Monoclinic Crystal Symmetry (P21/n)

The crystallographic system and space group govern the material's physical, optical, and electronic properties. Single-crystal X-ray diffraction reveals that 4MNNDPB crystallizes in a monoclinic system with space group P21/n, whereas 2MNNDPB adopts a triclinic system (space group P-1) and 3MNNDPB adopts an orthorhombic system (space group Pbca) [1]. This difference in crystal symmetry is a direct consequence of the 4-methoxy substitution pattern and is not a trivial polymorphic variation—it fundamentally alters the material's anisotropy, optical birefringence, and phase-matching conditions for NLO applications.

Crystal Symmetry
Head-to-head
Monoclinic P2₁/n
2MNNDPB: Triclinic P-1 · 3MNNDPB: Orthorhombic Pbca
Distinct symmetry defines anisotropy and phase-matching conditions
Single-crystal XRD, ambient conditions
Crystallography X-ray diffraction Space group analysis

N,N-Diphenyl-4-methoxybenzamide: Application Scenarios


NLO Crystal Growth for Frequency Doubling

Based on the directly measured SHG efficiency of 2.2× KDP, optical transparency of 72% in the visible region, and the unique monoclinic P21/n crystal symmetry, N,N-Diphenyl-4-methoxybenzamide (4MNNDPB) is a precisely characterized precursor for growing single crystals intended for second harmonic generation, optical parametric oscillation, and electro-optic modulation [1]. The 418 K thermal stability enables device fabrication processes involving moderate temperature excursions without compromising crystal integrity [1].

Synthetic Building Block for Tertiary Amide Derivatives

The 4-methoxy substitution pattern and the fully substituted amide nitrogen confer distinct electronic and steric properties that are leveraged in organic synthesis. The compound serves as a precursor to the Vilsmeier-type reagent N,N-Diphenyl-p-methoxyphenylchloromethyleniminium chloride, which enables a one-pot synthesis of ketones from carboxylic acids and Grignard reagents [2]. Its ability to form stable metal complexes is also recognized in coordination chemistry applications .

Calibrated Reference for UV–Vis and Thermal Analysis

Given the well-characterized optical transmission (72% in the visible region) and thermal decomposition onset (418 K) [1], single crystals of 4MNNDPB can serve as a reproducible, in-house reference standard for calibrating UV–Vis spectrophotometers and thermogravimetric analyzers in materials chemistry laboratories, particularly in research groups focused on organic NLO materials.

Model Compound for Structure–Property Relationships

The availability of precise comparative data across the 2-, 3-, and 4-methoxy regioisomers [1] establishes N,N-Diphenyl-4-methoxybenzamide as an essential member of a model compound library for investigating how subtle changes in substitution pattern influence crystallographic packing, thermal stability, optical transparency, and NLO efficiency. This application is central to academic and industrial research programs engaged in the rational design of next-generation organic NLO and optoelectronic materials.

Application
Selection Property
Validation Focus
NLO crystal growth (frequency doubling, OPO, EOM)
Visible-region optical transmission and thermal robustness
SHG efficiency and phase-matching capability
Synthetic building block for tertiary amides
4-methoxy substitution and steric profile at amide nitrogen
Reactivity in Vilsmeier-type and coordination chemistry
Calibrated reference for UV-Vis and TGA
Well-characterized optical transmission and decomposition onset
Instrument calibration and inter-laboratory reproducibility
Model compound for structure-property relationships
Regioisomeric methoxy substitution pattern
Comparative crystallography and NLO property mapping

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